4-Ethenyl-2-iodophenol
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Overview
Description
4-Ethenyl-2-iodophenol is an aromatic organic compound characterized by the presence of an iodine atom and a hydroxyl group attached to a benzene ring, along with an ethenyl group. This compound is part of the broader class of iodophenols, which are phenols substituted with iodine atoms. The unique combination of these functional groups imparts distinct chemical properties and reactivity to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Ethenyl-2-iodophenol can be synthesized through various methods, including electrophilic halogenation and nucleophilic aromatic substitution. One common approach involves the iodination of phenol derivatives using iodine and a suitable oxidizing agent. For instance, the laccase-catalyzed iodination of p-hydroxyarylcarbonyl derivatives using potassium iodide as the iodine source and aerial oxygen as the oxidant has been reported to yield iodophenols efficiently .
Industrial Production Methods: Industrial production of this compound typically involves large-scale iodination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Ethenyl-2-iodophenol undergoes various chemical reactions, including:
Electrophilic Substitution: The iodine atom can be replaced by other electrophiles under suitable conditions.
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The ethenyl group can be reduced to form ethyl derivatives.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as halogens (e.g., chlorine, bromine) and Lewis acids (e.g., aluminum chloride) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Major Products:
Electrophilic Substitution: Substituted phenols with different electrophiles.
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Ethyl-substituted phenols.
Scientific Research Applications
4-Ethenyl-2-iodophenol has diverse applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a radiolabeled compound for imaging studies.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 4-Ethenyl-2-iodophenol involves its interaction with specific molecular targets and pathways. The iodine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. For instance, the compound can undergo nucleophilic aromatic substitution, where the iodine atom is replaced by a nucleophile, forming a Meisenheimer complex as an intermediate . This mechanism is essential for its reactivity in various chemical and biological processes.
Comparison with Similar Compounds
2-Iodophenol: An isomer with the iodine atom in the ortho position relative to the hydroxyl group.
4-Iodophenol: An isomer with the iodine atom in the para position relative to the hydroxyl group.
3-Iodophenol: An isomer with the iodine atom in the meta position relative to the hydroxyl group.
Uniqueness: 4-Ethenyl-2-iodophenol is unique due to the presence of the ethenyl group, which imparts additional reactivity and potential for further functionalization. This distinguishes it from other iodophenols, which lack this functional group and, consequently, have different chemical properties and applications.
Properties
IUPAC Name |
4-ethenyl-2-iodophenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IO/c1-2-6-3-4-8(10)7(9)5-6/h2-5,10H,1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDZDWJGSBXOBDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC(=C(C=C1)O)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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